molecular formula C21H40O B14156090 6E-Heneicosen-11-one CAS No. 54844-66-5

6E-Heneicosen-11-one

Cat. No.: B14156090
CAS No.: 54844-66-5
M. Wt: 308.5 g/mol
InChI Key: YLNMHCDVFVPONQ-ACCUITESSA-N
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Description

6E-Heneicosen-11-one is a long-chain unsaturated ketone with the molecular formula C₂₁H₄₀O and a molecular weight of 308.31 g/mol . It belongs to the class of oxygenated hydrocarbons and is characterized by a 21-carbon backbone with a trans (E)-configured double bond at the 6th position and a ketone functional group at the 11th carbon. The compound is structurally related to pheromones and lipid-derived signaling molecules, though its biological roles remain underexplored in the available literature .

Properties

CAS No.

54844-66-5

Molecular Formula

C21H40O

Molecular Weight

308.5 g/mol

IUPAC Name

(E)-henicos-6-en-11-one

InChI

InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-20H2,1-2H3/b13-11+

InChI Key

YLNMHCDVFVPONQ-ACCUITESSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)CCC/C=C/CCCCC

Canonical SMILES

CCCCCCCCCCC(=O)CCCC=CCCCCC

Origin of Product

United States

Chemical Reactions Analysis

6E-Heneicosen-11-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6E-Heneicosen-11-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6E-Heneicosen-11-one involves its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a series of molecular events that lead to changes in insect behavior, such as attraction or repulsion . The molecular targets and pathways involved in this process are the subject of ongoing research, with a focus on understanding the specificity and sensitivity of the compound’s effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences between 6E-Heneicosen-11-one and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number (if available)
6E-Heneicosen-11-one C₂₁H₄₀O 308.31 21 carbons, E-double bond at C6, ketone at C11 Not provided
6Z-Heneicosen-11-one C₂₁H₄₀O 308.31 Z-configuration double bond at C6; otherwise identical to 6E isomer 54844-65-4
6Z-Eicosen-11-one C₂₀H₃₈O 294.29 20 carbons, Z-double bond at C6, ketone at C11 Not provided
Z-5-Methyl-6-heneicosen-11-one C₂₂H₄₂O 322.34 Methyl group at C5, Z-double bond at C6, ketone at C11 NA
6Z,9E-Heneicosadien-11-one C₂₁H₃₈O 306.29 Two double bonds (Z at C6, E at C9), ketone at C11 Not provided

Key Observations :

  • Chain Length : Reducing the carbon backbone by one (e.g., 6Z-Eicosen-11-one with C₂₀ vs. C₂₁ in 6E-Heneicosen-11-one) decreases molecular weight by ~14 g/mol .
  • Double Bond Configuration : The E-isomer (6E) likely exhibits higher rigidity and a distinct spatial orientation compared to the Z-isomer (6Z), influencing interactions in biological systems or material applications .
  • Unsaturation : Dienic analogs (e.g., 6Z,9E-Heneicosadien-11-one) have reduced saturation, increasing polarity and reactivity toward oxidation or electrophilic additions .

Physicochemical and Functional Differences

While quantitative data (e.g., boiling points, logP) are absent in the provided evidence, inferences can be made:

  • Polarity : The ketone group at C11 contributes to moderate polarity, but extended alkyl chains dominate, rendering these compounds hydrophobic. Methyl-substituted variants (e.g., Z-5-Methyl-6-heneicosen-11-one) may exhibit slightly higher lipophilicity .
  • Stereochemical Effects : The E-configuration in 6E-Heneicosen-11-one likely results in a straighter molecular geometry compared to the bent Z-isomer, affecting packing in crystalline phases or lipid membranes .
  • Synthetic Accessibility : Compounds with fewer double bonds (e.g., 6E-Heneicosen-11-one vs. dienic analogs) may be easier to synthesize with controlled stereochemistry, as dienes require precise conditions to avoid isomerization .

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